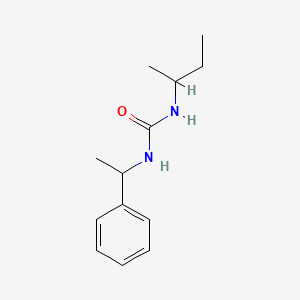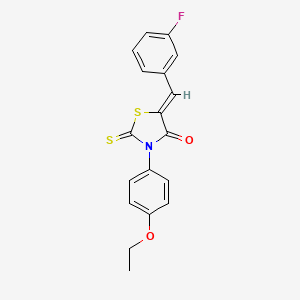![molecular formula C24H17NO7 B4833786 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4833786.png)
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as T0070907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Mechanism of Action
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its pharmacological effects by binding to the ligand-binding domain of PPARγ and inhibiting its transcriptional activity. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of various inflammatory diseases. Furthermore, 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and MCP-1. Moreover, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has several advantages for laboratory experiments, including its high potency and selectivity for PPARγ, as well as its well-established synthesis method. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other fields of medicine, such as neurology and cardiology, and the elucidation of its mechanism of action at the molecular level. Moreover, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
Scientific Research Applications
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, immunology, and neurology. This compound has been found to exhibit potent anti-inflammatory effects by inhibiting the activity of the nuclear receptor PPARγ. Moreover, 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells.
properties
IUPAC Name |
4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-30-18-7-5-15(6-8-18)21-13-24(27)32-23-12-19(9-10-20(21)23)31-14-22(26)16-3-2-4-17(11-16)25(28)29/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERHAWUHUUBVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4833707.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4833713.png)
![methyl 4-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B4833723.png)
![3-[(4-chlorobenzyl)thio]-5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4833731.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833736.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4833751.png)
![N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4833758.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4833760.png)
![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4833778.png)
![2-({[3-(isopropoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833780.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4833788.png)

![1-{3-hydroxy-3-[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]butyl}-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol](/img/structure/B4833799.png)